molecular formula C22H20N4O4S2 B2417415 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 877653-70-8

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No. B2417415
CAS RN: 877653-70-8
M. Wt: 468.55
InChI Key: YGYMATRJWCVOQO-UHFFFAOYSA-N
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Description

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

One key application of the compound is in the field of antitumor activity. Research has shown that derivatives of 6-phenyl-thieno[3,2-d]pyrimidine, which include compounds structurally similar to the specified compound, have potent anticancer activity. They are comparable to doxorubicin in effectiveness against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Inhibition of Enzymes Involved in Cancer

Compounds of the thieno[3,2-d]pyrimidine class have been shown to be potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes involved in DNA synthesis and repair. This dual inhibition is a promising approach in cancer treatment. One study demonstrated that specific derivatives within this class are the most potent dual inhibitors of human TS and DHFR known to date (Gangjee et al., 2008).

Antimicrobial Applications

The thieno[3,2-d]pyrimidine derivatives also have significant antimicrobial applications. Certain compounds synthesized using a related intermediate showed promising results as antimicrobial agents. This suggests the potential of the specified compound in developing new antimicrobial treatments (Bondock et al., 2008).

Use in Anticonvulsant Therapy

Another application is in anticonvulsant therapy. Studies have shown that certain thioacetamide derivatives of thieno[3,2-d]pyrimidine have moderate anticonvulsant activity. This indicates the potential of similar compounds in the treatment of seizure disorders (Severina et al., 2020).

Application in Radioligand Imaging

Furthermore, certain 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the target compound, have been used as selective ligands in radioligand imaging. This imaging is crucial for studying various biological processes in medical research (Dollé et al., 2008).

Anti-Inflammatory and Analgesic Properties

Additionally, derivatives of thieno[3,2-d]pyrimidine have been explored for their anti-inflammatory and analgesic properties. This is crucial for the development of new medications in pain management and inflammation control (Abu‐Hashem et al., 2020).

Insecticidal Activity

Moreover, pyridine derivatives of thieno[3,2-d]pyrimidine have shown significant insecticidal activity. This suggests their potential application in agricultural pest control (Bakhite et al., 2014).

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-13-8-14(2)10-17(9-13)25-21(28)20-18(6-7-31-20)24-22(25)32-12-19(27)23-15-4-3-5-16(11-15)26(29)30/h3-5,8-11H,6-7,12H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYMATRJWCVOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide

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